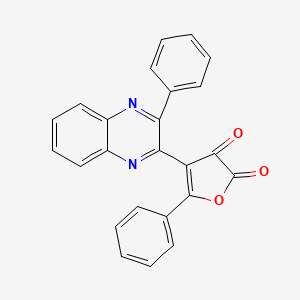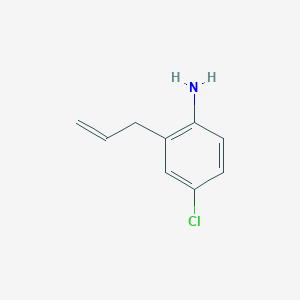
3,6,9-Trimethylidenecyclonona-1,4,7-triyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is a chemical compound with the molecular formula C12H6 It is a member of the cyclononatriyne family, characterized by three methylene groups attached to a cyclononatriyne ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylidenecyclonona-1,4,7-triyne typically involves alkyne metathesis reactions. One of the methods reported involves the use of molybdenum-catalyzed alkyne metathesis. This method utilizes sterically-hindered diynes to achieve site-selective alkyne metathesis, producing the desired conjugated triyne products . The reaction conditions often include the use of well-defined tungsten or molybdenum-based catalysts to promote the formation of new carbon-carbon triple bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of alkyne metathesis can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9-Trimethylidenecyclonona-1,4,7-triyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons. Substitution reactions can result in halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
3,6,9-Trimethylidenecyclonona-1,4,7-triyne has several scientific research applications, including:
Chemistry: It is used in the study of alkyne metathesis and the synthesis of conjugated polyynes.
Biology: Its derivatives are explored for potential biological activities, such as antibacterial and antitumor properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 3,6,9-Trimethylidenecyclonona-1,4,7-triyne exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and materials. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Hexatriyne: Another triyne compound with similar structural features.
3,6,9-Trismethylene-1,4,7-cyclononatriyne: A closely related compound with similar chemical properties.
Uniqueness
3,6,9-Trimethylidenecyclonona-1,4,7-triyne is unique due to its specific arrangement of methylene groups and the cyclononatriyne ring
Propiedades
Número CAS |
639472-78-9 |
|---|---|
Fórmula molecular |
C12H6 |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
3,6,9-trimethylidenecyclonona-1,4,7-triyne |
InChI |
InChI=1S/C12H6/c1-10-4-6-11(2)8-9-12(3)7-5-10/h1-3H2 |
Clave InChI |
QGAAIARSOSQDSR-UHFFFAOYSA-N |
SMILES canónico |
C=C1C#CC(=C)C#CC(=C)C#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)





![2-Phenyl[1,3]oxazolo[4,5-b]quinoline](/img/structure/B12572868.png)
![N-(6-Aminohexyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12572873.png)

![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)

